molecular formula C25H18O12 B12512803 5,5'-(((5-Carboxy-1,3-phenylene)bis(methylene))bis(oxy))diisophthalic acid

5,5'-(((5-Carboxy-1,3-phenylene)bis(methylene))bis(oxy))diisophthalic acid

Cat. No.: B12512803
M. Wt: 510.4 g/mol
InChI Key: TVSOWOCPQXTATN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(((5-Carboxy-1,3-phenylene)bis(methylene))bis(oxy))diisophthalic acid typically involves a multi-step chemical process. The specific synthetic route can vary depending on the desired purity and yield. One common method involves the reaction of 5-carboxy-1,3-phenylene with formaldehyde and subsequent oxidation to form the bis(methylene)bis(oxy)diisophthalic acid structure .

Industrial Production Methods: In an industrial setting, the production of this compound is optimized for large-scale synthesis. This often involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

Properties

Molecular Formula

C25H18O12

Molecular Weight

510.4 g/mol

IUPAC Name

5-[[3-carboxy-5-[(3,5-dicarboxyphenoxy)methyl]phenyl]methoxy]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C25H18O12/c26-21(27)14-2-12(10-36-19-6-15(22(28)29)4-16(7-19)23(30)31)1-13(3-14)11-37-20-8-17(24(32)33)5-18(9-20)25(34)35/h1-9H,10-11H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35)

InChI Key

TVSOWOCPQXTATN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1COC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O)COC3=CC(=CC(=C3)C(=O)O)C(=O)O

Origin of Product

United States

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